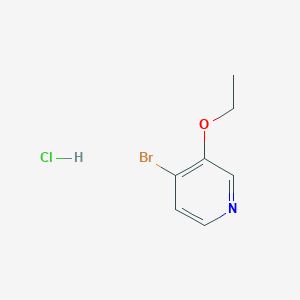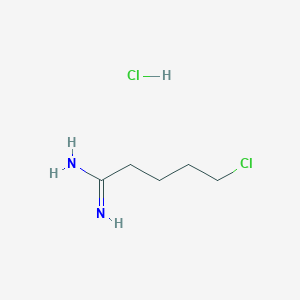
4-Bromo-3-ethoxy-pyridine hydrochloride, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-ethoxy-pyridine hydrochloride is likely a solid compound . It’s a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to pyridine, it probably has a benzene-like ring structure with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for other bromo-ethoxy-pyridine derivatives . These methods often involve reactions such as bromination, ethoxylation, and hydrochlorination .Molecular Structure Analysis
The molecular structure of this compound likely includes a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an ethoxy group (–O–CH2CH3) attached to the 3-position of the ring, and a bromine atom attached to the 4-position .Wissenschaftliche Forschungsanwendungen
4-BEHCl is a useful reagent for the synthesis of a variety of compounds. It is used in the synthesis of 4-nitro-3-ethoxy-pyridine, which is a useful starting material for the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of 4-amino-3-ethoxy-pyridine, which is a useful intermediate in the synthesis of organic compounds. 4-BEHCl has also been used in the synthesis of a variety of other organic compounds, such as quinolines, indoles, and benzimidazoles.
Wirkmechanismus
4-BEHCl acts as a proton donor in the presence of a base, such as sodium hydroxide or potassium hydroxide. This allows it to form a complex with the base, which can then react with other organic compounds. The reaction is reversible, so the complex can be broken down to form the original 4-BEHCl molecule and the base.
Biochemical and Physiological Effects
4-BEHCl has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. In addition, 4-BEHCl has been shown to inhibit the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation. Finally, 4-BEHCl has been shown to inhibit the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-BEHCl in laboratory experiments is its high solubility in water and alcohol. This makes it easy to prepare solutions of the compound and to accurately measure its concentration. In addition, 4-BEHCl is relatively stable and has a low toxicity, making it a safe reagent to use in laboratory experiments. The main limitation of 4-BEHCl is its low reactivity. This means that it may require a catalyst or other reagents to facilitate the desired reactions.
Zukünftige Richtungen
Future research on 4-BEHCl should focus on further exploring its potential biochemical and physiological effects. In particular, it would be interesting to explore its potential as an inhibitor of other enzymes and its potential effects on various cellular processes. In addition, further research should be done to explore its potential as a starting material for the synthesis of other organic compounds. Finally, research should be done to explore the potential of 4-BEHCl as a therapeutic agent, as it has been shown to have some potential inhibitory effects on enzymes involved in various diseases.
Synthesemethoden
4-BEHCl is synthesized by the reaction of 4-bromo-3-ethoxy-pyridine and hydrochloric acid. The reaction takes place in an aqueous solution at a temperature of 80-90°C. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sulfuric acid, to increase the reaction rate. After the reaction is complete, the product is isolated by filtration, followed by recrystallization from a suitable solvent.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-3-ethoxypyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-2-10-7-5-9-4-3-6(7)8;/h3-5H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGKDSXBLFOYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CN=C1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B6353676.png)



![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B6353735.png)
![5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6353757.png)
![3,7-Dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B6353763.png)


![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353787.png)
![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353791.png)
